

# Physicochemical Properties of Solifenacin N-oxide: An In-depth Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Solifenacin N-oxide

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## Introduction

**Solifenacin N-oxide** is a primary metabolite of Solifenacin, a competitive muscarinic receptor antagonist utilized in the management of overactive bladder.[1][2][3][4] It is generally considered to be a pharmacologically inactive metabolite.[1][3][4][5] The formation of **Solifenacin N-oxide** occurs through the N-oxidation of the quinuclidine ring of the parent compound, a metabolic process primarily mediated by the cytochrome P450 enzyme system, particularly CYP3A4.[6][7][8][9] This document provides a comprehensive overview of the physicochemical properties of **Solifenacin N-oxide**, along with relevant experimental protocols and metabolic pathways.

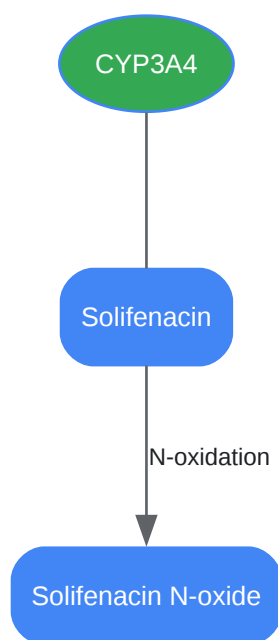
## Physicochemical Data

The key physicochemical properties of **Solifenacin N-oxide** are summarized in the table below for easy reference and comparison.

Property	Value	References
Chemical Name	(1S)-3,4-dihydro-1-phenyl-2(1H)-isoquinolinecarboxylic acid (3R)-1-oxido-1-azabicyclo[2.2.2]oct-3-yl ester	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Synonyms	Solifenacin Impurity I, Solifenacin N1-oxide	<a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>
CAS Number	180272-28-0	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[14]</a>
Molecular Formula	C23H26N2O3	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[10]</a> <a href="#">[12]</a> <a href="#">[13]</a>
Molecular Weight	378.46 g/mol	<a href="#">[2]</a> <a href="#">[10]</a>
Appearance	Crystalline solid; White to Off-White Low-Melting Solid	<a href="#">[1]</a> <a href="#">[11]</a>
Melting Point	>103°C (decomposition)	<a href="#">[15]</a>
Solubility	DMF: 10 mg/mL, DMSO: 2 mg/mL, Ethanol: 15 mg/mL	<a href="#">[1]</a>
Purity	≥98%	<a href="#">[1]</a>

## Metabolic Pathway of Solifenacin to Solifenacin N-oxide

Solifenacin undergoes extensive metabolism in the liver. One of the primary metabolic routes is the N-oxidation of the quinuclidine ring, leading to the formation of **Solifenacin N-oxide**. This reaction is predominantly catalyzed by the CYP3A4 isozyme, although other cytochrome P450 enzymes may also be involved.



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Metabolic conversion of Solifenacin to **Solifenacin N-oxide**.

## Experimental Protocols

### Synthesis of Solifenacin N-oxide

A common method for the synthesis of **Solifenacin N-oxide** involves the direct oxidation of Solifenacin.<sup>[16]</sup>

Materials:

- (1S,3'R)-quinuclidin-3'-yl 1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylate (Solifenacin base)
- m-chloroperbenzoic acid (m-CPBA)
- Dichloromethane (DCM)
- Sodium bicarbonate
- Sodium thiosulphate
- Water

- Ethyl acetate
- Methanol

#### Procedure:

- Dissolve Solifenacin base and sodium bicarbonate in dichloromethane and cool the mixture to 5°C.
- Slowly add m-chloroperbenzoic acid to the solution while maintaining the temperature below 10°C.
- Stir the reaction mixture for 60 minutes at ambient temperature.
- Quench the reaction by adding water.
- Separate the organic layer and wash it with a sodium thiosulphate solution, followed by a water wash.
- Distill off the solvent under reduced pressure to obtain the crude **Solifenacin N-oxide**.
- Purify the crude product using column chromatography with a mobile phase of ethyl acetate and methanol to yield pure **Solifenacin N-oxide**.[\[16\]](#)

## Analytical Method for Quantification of Solifenacin N-oxide

High-Performance Liquid Chromatography (HPLC) is a standard method for the detection and quantification of **Solifenacin N-oxide**, often as an impurity in Solifenacin drug products.[\[17\]](#)[\[18\]](#)

#### Instrumentation and Conditions:

- HPLC System: A gradient-reverse phase HPLC system with UV detection.
- Column: C18 column (e.g., Phenomenex Luna C18, 150x4.6mm, 5µm).[\[19\]](#)
- Mobile Phase: A gradient mixture of an aqueous buffer (e.g., pH 3.0 1-octane sulphonic acid with OPA) and an organic solvent (e.g., Acetonitrile).[\[19\]](#)

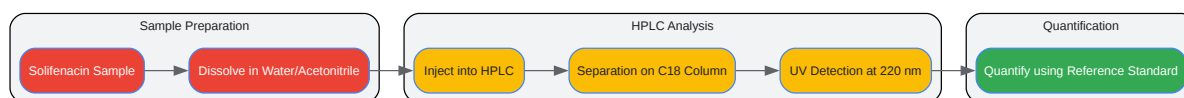
- Flow Rate: 1.0 mL/min.[19]
- Injection Volume: 20 µL.[19]
- Column Temperature: 30°C.[19]
- Detection: UV detector at 220 nm.[19]

#### Sample Preparation:

- Accurately weigh and dissolve the Solifenacin succinate tablet or sample in a mixture of water and acetonitrile to obtain a solution of a known concentration.[17]

#### Procedure:

- Inject the prepared sample solution into the HPLC column.
- Measure the peak area corresponding to **Solifenacin N-oxide** at its specific retention time.
- Quantify the amount of **Solifenacin N-oxide** by comparing its peak area to that of a reference standard of known concentration.



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Workflow for the analytical determination of **Solifenacin N-oxide**.

## Pharmacological Significance

**Solifenacin N-oxide** is considered a pharmacologically inactive metabolite of Solifenacin.[1][3][4][5] Studies on the metabolism of Solifenacin have shown that while the parent drug and its 4R-hydroxy metabolite are active, the N-oxide and 4R-hydroxy-N-oxide metabolites do not contribute significantly to the clinical activity.[5][6][8][19] Following oral administration of

radiolabelled Solifenacin, approximately 18% of the dose is eliminated in the urine as the N-oxide metabolite.[6][8]

## Conclusion

This technical guide provides a detailed overview of the physicochemical properties of **Solifenacin N-oxide**, a key metabolite of Solifenacin. The presented data on its chemical identity, solubility, and analytical determination are crucial for researchers and professionals involved in the development, manufacturing, and quality control of Solifenacin-based pharmaceuticals. Understanding the formation and characteristics of this inactive metabolite is essential for a comprehensive pharmacological and toxicological assessment of the parent drug.

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- To cite this document: BenchChem. [Physicochemical Properties of Solifenacin N-oxide: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b564391#physicochemical-properties-of-solifenacin-n-oxide]

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